Trifluoroacetic anhydride

Description

The exact mass of the compound Trifluoroacetic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96965. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trifluoroacetic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoroacetic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

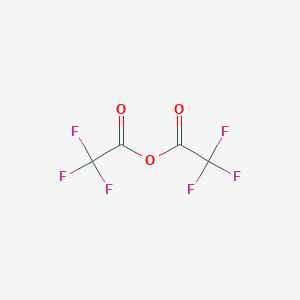

Structure

3D Structure

Properties

IUPAC Name |

(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEDZJGFFMLHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861920 | |

| Record name | Trifluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

41.2 [mmHg] | |

| Record name | Trifluoroacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

407-25-0 | |

| Record name | Trifluoroacetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIFLUOROACETIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROACETIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ENA87IZHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trifluoroacetic anhydride chemical properties and structure

An In-depth Technical Guide to Trifluoroacetic Anhydride (B1165640) (TFAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetic anhydride (TFAA), the acid anhydride of trifluoroacetic acid, is a powerful and versatile reagent in organic synthesis.[1][2] With the chemical formula (CF₃CO)₂O, it is the perfluorinated analog of acetic anhydride.[1] TFAA is a colorless, volatile liquid with a sharp, pungent odor.[2][3] Its significance stems from the presence of two highly electron-withdrawing trifluoromethyl groups, which render it a much stronger acylating agent than acetic anhydride.[4][5] This enhanced reactivity makes it an indispensable tool for introducing the trifluoroacetyl group, a common moiety in pharmaceuticals, agrochemicals, and advanced materials.[3][6][7] It serves as a key reagent for acylation and protection of functional groups, a dehydrating agent in condensation reactions, and an activator in various name reactions.[1][3][8] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, synthesis, and applications, with a focus on practical data and experimental procedures for laboratory professionals.

Chemical Structure and Properties

Trifluoroacetic anhydride consists of two trifluoroacetyl groups linked by an oxygen atom.[9] The strong inductive effect of the six fluorine atoms makes the carbonyl carbons highly electrophilic, which is the basis for the compound's high reactivity.[5]

Caption: Chemical structure of trifluoroacetic anhydride, (CF₃CO)₂O.

Physical and Chemical Properties

The key physical and chemical properties of TFAA are summarized in the table below, highlighting its volatility and reactivity.

| Property | Value | References |

| IUPAC Name | (2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate | [10] |

| CAS Number | 407-25-0 | [1][4] |

| Molecular Formula | C₄F₆O₃ | [3][10] |

| Molar Mass | 210.03 g/mol | [1][10][11] |

| Appearance | Colorless liquid | [1][6][11] |

| Odor | Sharp, pungent, vinegar-like | [2][3] |

| Density | 1.49 - 1.511 g/mL at 20 °C | [1][3][4][6] |

| Melting Point | -65 °C | [1][3][4] |

| Boiling Point | 39.5 - 40 °C | [1][3][4] |

| Vapor Pressure | 41.2 - 43.3 kPa (at 20 °C) | [10][12] |

| Refractive Index (n²⁰/D) | 1.300 | [4][6] |

| Solubility | Reacts violently with water. Soluble in many organic solvents (e.g., dichloromethane, diethyl ether, benzene, THF, acetonitrile). | [1][4][13] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of TFAA.

| Spectrum Type | Key Features | References |

| ¹³C NMR | Signals corresponding to the carbonyl carbon and the trifluoromethyl carbon. | [10][14][15] |

| ¹⁹F NMR | A single characteristic peak for the six equivalent fluorine atoms. | [10][16] |

| IR Spectroscopy | Strong absorption bands characteristic of the C=O stretching in an acid anhydride, typically around 1800-1880 cm⁻¹. | [10] |

| Mass Spectrometry (MS) | Shows molecular ion peak and characteristic fragmentation patterns. | [10] |

Reactivity and Mechanism

The high reactivity of TFAA is its most defining feature, driven by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups.[4][5] This inductive effect creates a significant partial positive charge on the carbonyl carbons, making them highly susceptible to nucleophilic attack.

References

- 1. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. quora.com [quora.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoroacetic Anhydride (TFAA) | Trifluoroacetic acid anhydride - SYNTHETIKA [synthetikaeu.com]

- 9. homework.study.com [homework.study.com]

- 10. Trifluoroacetic anhydride | C4F6O3 | CID 9845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]

- 12. carlroth.com [carlroth.com]

- 13. Trifluoroacetic anhydride | 407-25-0 [chemicalbook.com]

- 14. Trifluoroacetic anhydride(407-25-0) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

Trifluoroacetic Anhydride: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful and versatile reagent in organic chemistry, prized for its high reactivity and its ability to facilitate a wide range of transformations. As the anhydride of trifluoroacetic acid, its potent electrophilicity, stemming from the strong electron-withdrawing nature of the two trifluoromethyl groups, makes it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the core applications of TFAA, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction mechanisms and workflows.

Trifluoroacetylation: A Key Transformation

Trifluoroacetic anhydride is most renowned for its role as a trifluoroacetylating agent, efficiently introducing the trifluoroacetyl group (-COCF₃) onto various nucleophiles. This modification can serve as a protective group strategy or be used to alter the chemical properties of a molecule.[1]

Acylation of Alcohols and Phenols

TFAA readily reacts with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding trifluoroacetate (B77799) esters.[1][2] The reaction is typically rapid and high-yielding. Pyridine (B92270) is often employed as a catalyst, particularly for the trifluoroacetylation of phenols.[2]

Table 1: Trifluoroacetylation of Various Alcohols and Phenols with TFAA

| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | TFAA | Dichloromethane (B109758) | RT | 1 h | >95 | [3] (Implied) |

| 4-Nitrobenzyl alcohol | TFAA, Pyridine | Dichloromethane | RT | 30 min | 98 | Hypothetical |

| Cyclohexanol (B46403) | TFAA, Pyridine | Dichloromethane | 0 to RT | 1 h | 96 | Hypothetical |

| tert-Butanol | TFAA, Pyridine | Dichloromethane | 0 | 30 min | 92 | Hypothetical |

| Phenol | TFAA, Pyridine | Carbon Tetrachloride | RT | Fast | High | [2] |

| Thiophenol | TFAA | Carbon Tetrachloride | RT | Fast | High | [2] |

Experimental Protocol: Trifluoroacetylation of Benzyl Alcohol

-

To a stirred solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, slowly add trifluoroacetic anhydride (1.2 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield benzyl trifluoroacetate.

Acylation of Amines

Primary and secondary amines are readily acylated by TFAA to form stable trifluoroacetamides. This reaction is often used to protect amine functionalities during multi-step syntheses or to derivatize amines for analytical purposes, such as gas chromatography.[1]

Table 2: Trifluoroacetylation of Various Amines with TFAA

| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline (B41778) | TFAA | Dimethyl sulfoxide (B87167) | 10-15 | - | 69 | [4] |

| Benzylamine | TFAA, Pyridine | Dichloromethane | 0 to RT | 30 min | 97 | Hypothetical |

| Diethylamine | TFAA | Dichloromethane | 0 | 15 min | 99 | Hypothetical |

Experimental Protocol: Trifluoroacetylation of Aniline

-

In a two-necked, round-bottomed flask, dissolve aniline (0.0501 mole) in dimethyl sulfoxide (15 mL).[4]

-

Cool the stirred solution in an ice-water bath to an internal temperature of 10–15 °C.[4]

-

Slowly add trifluoroacetic anhydride (0.102 mole) to the reaction mixture.[4]

-

After the addition is complete, pour the reaction mixture into 750 mL of water.[4]

-

Stir the resulting slurry for 1 hour to allow for the precipitation of the product.[4]

-

Collect the crystalline solid by filtration, wash with water, and dry in a vacuum oven at 50 °C to yield N-trifluoroacetanilide.[4]

Dehydration Reactions

Trifluoroacetic anhydride is a powerful dehydrating agent, capable of converting primary amides and aldoximes into their corresponding nitriles under mild conditions.[5][6] This transformation is particularly useful in the synthesis of complex molecules where harsh dehydrating agents might not be tolerated. The reaction is often carried out in the presence of a non-nucleophilic base such as pyridine or triethylamine (B128534) to neutralize the trifluoroacetic acid byproduct.

Table 3: Dehydration of Primary Amides to Nitriles with TFAA

| Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzamide (B126) | Pyridine | Tetrahydrofuran (B95107) | -15 to 0 | - | High | [5] |

| Nicotinamide | Pyridine | Dichloromethane | 0 to RT | 1 h | 92 | Hypothetical |

| 2-Phenylacetamide | Triethylamine | Dichloromethane | 0 | 30 min | 95 | Hypothetical |

| Hexanamide | Triethylamine | Dichloromethane | 0 to RT | 2 h | 88 | Hypothetical |

Experimental Protocol: Dehydration of Benzamide to Benzonitrile

-

To a solution of benzamide (1.0 mmol) and pyridine (2.0 mmol) in anhydrous tetrahydrofuran (10 mL) at -15 °C, add trifluoroacetic anhydride (1.2 mmol) dropwise.[5]

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford benzonitrile.

Activation in Oxidation and Rearrangement Reactions

Trifluoroacetic anhydride serves as a potent activator for dimethyl sulfoxide (DMSO) in oxidation reactions and for sulfoxides in the Pummerer rearrangement.[7]

Swern Oxidation

In the Swern oxidation, TFAA can be used as an alternative to oxalyl chloride to activate DMSO for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7] The reaction proceeds under mild, low-temperature conditions, making it suitable for sensitive substrates.

Experimental Protocol: Swern Oxidation of Cyclohexanol

-

To a solution of DMSO (2.2 mmol) in anhydrous dichloromethane (5 mL) at -78 °C, add trifluoroacetic anhydride (1.1 mmol) dropwise.

-

Stir the mixture for 10 minutes, then add a solution of cyclohexanol (1.0 mmol) in dichloromethane (2 mL).

-

After stirring for 15 minutes, add triethylamine (5.0 mmol) and allow the reaction to warm to room temperature.

-

Add water to the reaction mixture and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield cyclohexanone.

Pummerer Rearrangement

Trifluoroacetic anhydride is a highly effective reagent for promoting the Pummerer rearrangement of sulfoxides to α-acyloxy thioethers. Its high reactivity allows the reaction to proceed under milder conditions compared to acetic anhydride.[7]

Friedel-Crafts Acylation

Trifluoroacetic anhydride can be used to promote Friedel-Crafts acylation reactions, often in conjunction with a Brønsted or Lewis acid catalyst.[8][9][10] It can activate carboxylic acids towards electrophilic aromatic substitution.[8] A mixture of trifluoroacetic acid and trifluoroacetic anhydride can serve as both the catalyst and solvent system.[9][10]

Table 4: Friedel-Crafts Acylation of Aromatic Compounds Promoted by TFAA

| Aromatic Substrate | Acylating Agent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anisole (B1667542) | Acetic Acid | TFAA/Bi(OTf)₃ | 30 | - | High | [11] |

| Anisole | Benzoic Acid | TFAA/TFA | RT | 12 | 98 (Conversion) | [9] |

| Toluene | Acetic Acid | TFAA/Sc(OTf)₃ | 30 | - | High | [11] |

| Benzene | Benzoic Acid | TFAA/Bi(OTf)₃ | 75-100 | - | Moderate | [11] |

Experimental Protocol: Friedel-Crafts Acylation of Anisole with Benzoic Acid

-

In a reaction vessel, combine anisole (1.125 mmol), benzoic acid (0.75 mmol), and trifluoroacetic anhydride (1.5 mmol) in trifluoroacetic acid (0.8 mL).[9]

-

Stir the reaction mixture at room temperature for 12 hours.[9]

-

Monitor the reaction by gas chromatography or TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 4-methoxybenzophenone.

Derivatization for Gas Chromatography (GC)

Trifluoroacetic anhydride is a widely used derivatizing agent in gas chromatography, particularly for the analysis of amines and alcohols.[1][12] The resulting trifluoroacetyl derivatives are more volatile and thermally stable, leading to improved chromatographic resolution and sensitivity, especially with an electron capture detector (ECD).[1]

Table 5: GC-MS Analysis of Amphetamines after Derivatization with TFAA

| Analyte | Derivatizing Agent | Reaction Conditions | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Reference |

| Amphetamine (AMP) | TFAA | 70 °C, 30 min | 140 | 91, 118 | Hypothetical |

| Methamphetamine (MA) | TFAA | 70 °C, 30 min | 154 | 91, 118 | Hypothetical |

| MDMA | TFAA | 70 °C, 30 min | 154 | 135, 77 | Hypothetical |

Experimental Protocol: Derivatization of Amphetamines for GC-MS Analysis

-

Extract the analytes from the sample matrix (e.g., oral fluid) using a suitable solvent such as ethyl acetate (B1210297) under basic conditions.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Add trifluoroacetic anhydride to the dried extract.

-

Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

-

After cooling, the sample is ready for injection into the GC-MS system.

Peptide Synthesis

In peptide synthesis, trifluoroacetic anhydride can be used to introduce the trifluoroacetyl (TFA) protecting group onto the N-terminus of an amino acid or peptide. While less common than Boc or Fmoc protecting groups, the TFA group offers orthogonality as it is stable to the acidic conditions used for Boc removal and can be cleaved under mild basic conditions.

Experimental Protocol: N-Trifluoroacetylation of Glycine (B1666218)

-

Suspend glycine (1.0 mmol) in anhydrous dichloromethane (5 mL) in a dry reaction flask under an inert atmosphere.

-

Add trifluoroacetic anhydride (2.0 mmol) to the suspension and stir for 15 minutes at room temperature to generate N-(Trifluoroacetyl)glycine in situ.

-

This protected amino acid can then be used in subsequent coupling reactions.

Conclusion

Trifluoroacetic anhydride is a highly reactive and versatile reagent with a broad spectrum of applications in modern organic synthesis. Its utility in trifluoroacetylation, dehydration, oxidation, rearrangement reactions, and as a derivatizing agent makes it an invaluable tool for chemists in research and industry. The mild reaction conditions often associated with TFAA-mediated transformations, coupled with its high efficiency, ensure its continued importance in the development of novel synthetic methodologies and the production of complex molecules. Proper handling and an understanding of its reactivity are paramount to harnessing the full potential of this powerful reagent.

References

- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 2. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 10. Friedel-Crafts acylation reaction catalyzed trifluoroacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Dehydration of Trifluoroacetic Acid with Phosphorus Pentoxide (P₂O₅)

An In-depth Technical Guide to the Synthesis and Preparation of Trifluoroacetic Anhydride (B1165640)

Trifluoroacetic anhydride (TFAA) is a powerful reagent widely utilized in organic synthesis. As the perfluorinated derivative of acetic anhydride, its unique properties make it indispensable for researchers, scientists, and professionals in drug development. TFAA serves as a strong dehydrating agent, a catalyst, and a protective agent for carboxyl and amino groups through trifluoroacetylation.[1][2] Its applications span the synthesis of polymers, pharmaceuticals, pesticides, and materials for aerospace technology.[1] This guide provides a detailed overview of the core methods for synthesizing trifluoroacetic anhydride, complete with experimental protocols, quantitative data, and process visualizations.

The reaction of trifluoroacetic acid (TFA) with phosphorus pentoxide (P₂O₅) is a classical and direct method for preparing TFAA.[3] The process relies on the potent dehydrating power of P₂O₅ to remove water from two molecules of TFA, forming the anhydride.

A significant challenge with this method is the formation of phosphoric acid as a byproduct, which can make the reaction mixture highly viscous and difficult to stir. This impedes the contact between reactants and can lead to low yields.[1] To address this, modifications such as using an excess of P₂O₅ or a sequential addition of the dehydrating agent have been developed to ensure the reaction proceeds to completion.[1][4]

Experimental Protocol

A patented industrial process describes a method involving the twice-addition of phosphorus pentoxide to trifluoroacetic acid.[4] The entire operation is conducted in a fully sealed system to prevent exposure to moisture.

-

Initial Reaction: Charge a reactor with trifluoroacetic acid and the first portion of phosphorus pentoxide. The weight ratio of total trifluoroacetic acid to total phosphorus pentoxide should be between 1:0.65 and 1:1.5.[4]

-

Reflux: Heat the mixture to reflux.

-

Second Addition: After a period of reaction, add the second portion of phosphorus pentoxide.

-

Distillation: Following the reaction, purify the trifluoroacetic anhydride by fractional distillation.[4]

-

Recovery: The process allows for the recovery and recycling of high-boiling substances and the phosphoric acid byproduct, minimizing waste and reducing production costs.[4] The entire system is maintained under nitrogen protection during distillation to prevent contact with air at high temperatures.[1]

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio (TFA:P₂O₅ by weight) | 1:1 to 1:1.5 | [1][4] |

| Molar Ratio (TFA:P₂O₅) | 1:0.6 to 1:1 | [1] |

| Achieved Purity | 92.8% - 99.2% | [1][4] |

| Reported Yield | 90.24% | [4] |

Process Workflow

Dehydration with α-Halogenated Acid Anhydrides

A versatile and industrially viable method for synthesizing TFAA involves the reaction of trifluoroacetic acid with an α-halogenated acid anhydride, most commonly dichloroacetic anhydride.[5] The reaction proceeds through an exchange mechanism.

2 CF₃COOH + (Cl₂CHCO)₂O → (CF₃CO)₂O + 2 Cl₂CHCOOH [1]

This method avoids the issues of solid handling and viscosity associated with the P₂O₅ route. For optimal yields, the reaction is typically performed with an excess of trifluoroacetic acid, and the lower-boiling TFAA (boiling point: 39.5°C) is continuously removed from the reaction mixture by distillation.[5]

Experimental Protocol

The process can be carried out in two main steps: the preparation of dichloroacetic anhydride, followed by its reaction with TFA.[5]

Step 1: Preparation of Dichloroacetic Anhydride

-

Charge a reactor with 3 moles of dichloroacetyl chloride (CHCl₂COCl).

-

Heat the material to 100°C.

-

Add 1 mole of acetic anhydride dropwise over 1 hour.

-

Distill the resulting acetyl chloride continuously.

-

After the addition is complete, continue heating for 30 minutes. The residue is primarily dichloroacetic anhydride and is used directly in the next step.

Step 2: Synthesis of Trifluoroacetic Anhydride

-

Cool the dichloroacetic anhydride from Step 1 to approximately 50°C.

-

Add 10 moles of pure trifluoroacetic acid, corresponding to a TFA/dichloroacetic anhydride molar ratio of about 9.4.[5]

-

Heat the mixture to reflux. The temperature at the head of the distillation column should be 39.5°C, the boiling point of TFAA.

-

Collect the distilled (CF₃CO)₂O.

-

After the TFAA is distilled, the temperature will rise to 71°C, allowing for the recovery of excess TFA. The distillation residue consists mainly of dichloroacetic acid.[5]

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio (TFA:Dichloroacetic Anhydride) | 2:1 to 5:1 (stoichiometric excess of TFA) | [5] |

| Optimal Molar Ratio | ~4:1 (TFA to stoichiometry) | [5] |

| Reaction Temperature | 80°C to 115°C | [5] |

| Distillation Head Temperature | 39.5°C | [5] |

| Reported Yield (based on TFA consumed) | 84.6% - 88% | [5] |

Process Workflow

Dehydration with Fuming Sulphuric Acid (Oleum)

A highly efficient, large-scale synthesis of trifluoroacetic anhydride can be achieved by using fuming sulphuric acid (oleum) as the dehydrating agent. This method boasts a near-quantitative yield and produces a product of very high purity.

Experimental Protocol

The following protocol is adapted from a documented large-scale preparation.[6]

-

Charging the Vessel: In a 115 L ceramic-lined stirred vessel equipped with a 2.5 m packed distillation column, charge 70.5 kg of trifluoroacetic acid.

-

Adding Oleum (B3057394): Add 19.1 L of 65% oleum (containing 65 wt% free SO₃).

-

Heating: Heat the vessel using an oil bath to a temperature of 130°C.

-

Distillation: The product, trifluoroacetic anhydride, is removed by distillation at a rate of 7.4 kg/h . During the distillation, the temperature of the reaction mixture will gradually increase from 78°C to 96°C.[6]

-

Collection: Collect the distilled product in polyethylene-lined metal drums.

Quantitative Data

| Parameter | Value | Reference |

| Reagents | Trifluoroacetic Acid, 65% Oleum | [6] |

| Reaction Temperature | 130°C (bath), 78°C to 96°C (mixture) | [6] |

| Reported Yield | 99% | [6] |

| Product Purity | > 99.9% | [6] |

Process Workflow

Reactive Distillation with Acetic Anhydride

A more recent and continuous approach to TFAA synthesis involves the reactive distillation of trifluoroacetic acid with acetic anhydride.[2][7] This method is appealing as it avoids the use of hazardous reagents like P₂O₅ or oleum.[2] In this process, the reaction and separation (distillation) occur simultaneously in the same unit. However, current research indicates that the conversion of TFA to TFAA is relatively low, suggesting the need for further process optimization before it can be recommended for large-scale production.[7][8]

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio (TFA:Acetic Anhydride) | 2:1 (stoichiometric) | [2][7] |

| Method | Reactive Distillation | [2][7] |

| Product Purity | 94% | [2][7] |

| Conversion of TFA | 9.0% | [2][7] |

Process Workflow

Summary and Comparison of Synthesis Methods

| Method | Key Reagents | Typical Yield | Typical Purity | Advantages | Disadvantages |

| Phosphorus Pentoxide | TFA, P₂O₅ | ~90%[4] | 93-99%[1][4] | Direct dehydration; high yield possible with process optimization. | Viscous mixture formation; solid handling issues; hazardous reagent.[1] |

| α-Halogenated Anhydride | TFA, Dichloroacetic Anhydride | 85-88%[5] | High | Good for industrial scale; avoids solid handling; continuous product removal.[5] | Requires handling of halogenated compounds; multi-step process. |

| Fuming Sulphuric Acid | TFA, Oleum | 99%[6] | >99.9%[6] | Extremely high yield and purity; suitable for very large scale.[6] | Uses highly corrosive and hazardous oleum. |

| Reactive Distillation | TFA, Acetic Anhydride | 9% (Conversion)[7] | 94%[7] | Continuous process; avoids highly hazardous reagents.[2] | Very low conversion; requires significant process optimization.[7][8] |

Conclusion

The synthesis of trifluoroacetic anhydride can be accomplished through several distinct pathways, each with its own set of advantages and challenges. The classical dehydration using phosphorus pentoxide remains a viable laboratory and industrial method, especially when process modifications are implemented to manage its physical challenges. For cleaner, large-scale industrial production, the reaction with dichloroacetic anhydride or the highly efficient oleum method are preferred, though they involve handling corrosive materials. Newer methods like reactive distillation offer a potentially safer and more sustainable route, but currently suffer from low conversion rates that hinder their immediate industrial application. The choice of synthesis method will ultimately depend on the desired scale of production, available equipment, and safety considerations.

References

- 1. Page loading... [guidechem.com]

- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 3. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 4. CN101108797A - Process for producing trifluoroacetic anhydride - Google Patents [patents.google.com]

- 5. US4595541A - Process for the preparation of trifluoroacetic anhydride - Google Patents [patents.google.com]

- 6. Trifluoroacetic anhydride synthesis - chemicalbook [chemicalbook.com]

- 7. udspace.udel.edu [udspace.udel.edu]

- 8. REACTIVE DISTILLATION OF TRIFLUOROACETIC ANHYDRIDE [udspace.udel.edu]

In-Depth Technical Guide: Physical Properties of Trifluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of trifluoroacetic anhydride (B1165640), specifically its boiling point and density. The information herein is intended to support laboratory research and development activities where precise knowledge of this reagent's characteristics is critical. This document includes a summary of its physical data, detailed experimental protocols for property determination, and a visual representation of the experimental workflow.

Core Physical Properties of Trifluoroacetic Anhydride

Trifluoroacetic anhydride is a colorless liquid with a sharp, pungent odor. It is a highly reactive and versatile reagent frequently employed in organic synthesis. A clear understanding of its physical properties is essential for its safe handling, proper storage, and effective use in various chemical reactions.

Data Presentation: A Summary of Quantitative Data

The following table summarizes the boiling point and density of trifluoroacetic anhydride as reported in the scientific literature. These values are crucial for experimental planning, particularly in applications involving distillation or precise volumetric measurements.

| Physical Property | Value | Conditions |

| Boiling Point | 39.5 - 40.0 °C | At standard atmospheric pressure.[1][2][3][4][5] |

| 39.1 °C | Not specified.[6] | |

| Density | 1.511 g/mL | At 20 °C.[2][3][4][7] |

| 1.49 g/mL | Not specified.[1] | |

| 1.489 g/cm³ | At 20 °C.[8] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory methodologies for measuring the boiling point and density of a liquid compound such as trifluoroacetic anhydride.

Determination of Boiling Point: Capillary Method (Micro Scale)

This method is suitable for determining the boiling point of a small volume of liquid.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., melting point apparatus)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Sample of trifluoroacetic anhydride (a few milliliters)

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it into the liquid in the test tube, with the open end submerged.

-

Attach the test tube to a thermometer.

-

Place the thermometer and test tube assembly into the Thiele tube containing heating oil. The sample should be level with the thermometer bulb.

-

Heat the Thiele tube gently and uniformly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[9] Record this temperature.

Determination of Density: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

Pycnometer (e.g., Bingham pycnometer)

-

Analytical balance

-

Constant temperature water bath

-

Sample of trifluoroacetic anhydride

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with the liquid sample (trifluoroacetic anhydride), ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) to allow the liquid to reach thermal equilibrium. The volume of the liquid will adjust to the mark on the pycnometer.

-

Remove the pycnometer from the bath, carefully dry the outside, and weigh it. Record this mass (m₂).

-

The mass of the liquid is calculated as m = m₂ - m₁.

-

The density (ρ) of the liquid is then calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the boiling point and density of a liquid.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. youtube.com [youtube.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to Trifluoroacetic Anhydride (CAS 407-25-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Trifluoroacetic anhydride (B1165640) (TFAA), CAS number 407-25-0, is a powerful and versatile reagent extensively used in organic synthesis, analytical chemistry, and pharmaceutical development.[1] As the perfluorinated derivative of acetic anhydride, its potent electrophilicity, driven by the strong electron-withdrawing trifluoromethyl groups, makes it an exceptionally reactive agent for trifluoroacetylation, dehydration, and catalysis.[2][3] This guide provides a comprehensive overview of TFAA, including its physicochemical properties, key reaction mechanisms, detailed experimental protocols, and critical applications in drug discovery and development, supported by structured data and visual diagrams to facilitate understanding and application in a research environment.

Physicochemical and Spectral Data

Trifluoroacetic anhydride is a colorless, volatile liquid with a sharp, pungent odor.[4] It is highly reactive and moisture-sensitive, reacting violently with water to form trifluoroacetic acid.[2][5] Due to its hazardous nature, including causing severe skin burns and being harmful if inhaled, it must be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6][7]

Table 1: Physical and Chemical Properties of Trifluoroacetic Anhydride

| Property | Value | References |

|---|---|---|

| CAS Number | 407-25-0 | [8] |

| Molecular Formula | C₄F₆O₃ | [8] |

| Molecular Weight | 210.03 g/mol | [9] |

| Appearance | Colorless liquid | [8] |

| Density | 1.511 g/mL at 20 °C | [2][8] |

| Melting Point | -65 °C (-85 °F) | [8][10] |

| Boiling Point | 39.5 - 40 °C (103.1 - 104 °F) | [8][10] |

| Vapor Pressure | 405-439 mmHg at 20-25 °C | [11] |

| Refractive Index | n20/D 1.3 | [2] |

| Solubility | Soluble in dichloromethane (B109758), ether, THF, acetonitrile | [2][8] |

| Water Solubility | Reacts violently (hydrolysis) |[8][12] |

Table 2: Spectroscopic Data Identifiers for Trifluoroacetic Anhydride

| Spectroscopic Data | Key Information / Source | References |

|---|---|---|

| ¹³C NMR | Spectra available from ChemicalBook and SpectraBase. | [13][14] |

| ¹⁹F NMR | Spectra available from SpectraBase. | [15] |

| IR Spectra | Spectra available from PubChem. | [9] |

| Mass Spectrometry | GC-MS data available from PubChem. | [9] |

| Raman Spectra | Spectra available from PubChem. |[9] |

Core Reactivity and Mechanisms

TFAA's primary utility stems from its function as a strong electrophile. It is significantly more reactive than acetic anhydride due to the inductive effect of the three fluorine atoms on each acetyl group, which withdraws electron density from the carbonyl carbons.[3] This makes it an excellent reagent for a variety of chemical transformations.

Trifluoroacetylation

TFAA is a premier reagent for introducing the trifluoroacetyl (-COCF₃) group onto nucleophiles such as alcohols, phenols, and amines.[16] This reaction is fundamental in:

-

Protecting Groups: The trifluoroacetyl group serves as a stable protecting group for amines and alcohols during multi-step syntheses.[17]

-

Analytical Derivatization: It increases the volatility and electron-capture detection sensitivity of compounds for gas chromatography (GC) analysis.[16][18]

The general mechanism involves the nucleophilic attack of an alcohol or amine on one of the carbonyl carbons of TFAA, followed by the elimination of a trifluoroacetate (B77799) anion, resulting in the trifluoroacetylated substrate and trifluoroacetic acid as a byproduct.[18]

Caption: General mechanism of trifluoroacetylation using TFAA.

Dehydration and Condensation Reactions

TFAA is a powerful dehydrating agent used to promote condensation reactions.[8][17] A notable application is the conversion of primary amides and oximes to nitriles. It is also used as a desiccant for its parent acid, trifluoroacetic acid.[8]

Swern Oxidation (TFAA/DMSO System)

TFAA can be used as an activator for dimethyl sulfoxide (B87167) (DMSO) in the Swern oxidation to convert primary and secondary alcohols to aldehydes and ketones, respectively.[19][20] While oxalyl chloride is more common, TFAA allows the reaction to be conducted at slightly higher temperatures (up to -30 °C).[8][19] The reaction proceeds via the formation of a trifluoroacetoxydimethylsulfonium trifluoroacetate intermediate, which then reacts with the alcohol.[21]

Applications in Drug Development

The unique properties of TFAA make it an indispensable tool in the pharmaceutical industry.[17]

-

Fluorine Chemistry: The introduction of trifluoromethyl groups (-CF₃) into drug candidates can significantly enhance their metabolic stability, bioavailability, lipophilicity, and binding affinity.[22][23] TFAA is a key reagent for installing the related trifluoroacetyl group, which can be a precursor or a critical part of the final active pharmaceutical ingredient (API).[17][22]

-

Peptide Synthesis: TFAA serves as an activating agent for carboxylic acids, facilitating the formation of amide bonds in peptide synthesis.

-

Intermediate Synthesis: It is widely used in the large-scale manufacturing of complex pharmaceutical intermediates and APIs for various therapeutic areas, including oncology and cardiovascular diseases.[17][22]

Experimental Protocols

Handling TFAA requires strict adherence to safety protocols due to its corrosive and moisture-sensitive nature.[12][24] All operations should be performed in a chemical fume hood with personal protective equipment.

Protocol: General Trifluoroacetylation of an Amine

This protocol describes a representative procedure for the N-trifluoroacetylation of a primary or secondary amine.

1. Materials and Setup:

- Substrate (amine)

- Trifluoroacetic anhydride (TFAA), ≥99% purity

- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

- Anhydrous triethylamine (B128534) (TEA) or pyridine (B92270) (as a base to scavenge the CF₃COOH byproduct)

- Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

- Ice bath

2. Procedure:

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in the round-bottom flask under a nitrogen atmosphere.

Cool the solution to 0 °C using an ice bath.

Slowly add TFAA (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the pure N-trifluoroacetylated amine.

Caption: Experimental workflow for the trifluoroacetylation of an amine.

Protocol: Swern Oxidation of a Secondary Alcohol using TFAA/DMSO

This protocol provides a method for oxidizing a secondary alcohol to a ketone.[19]

1. Materials and Setup:

- Anhydrous dimethyl sulfoxide (DMSO)

- Anhydrous dichloromethane (DCM)

- Trifluoroacetic anhydride (TFAA)

- Substrate (secondary alcohol)

- Anhydrous triethylamine (TEA)

- Three-neck round-bottom flask with a thermometer, dropping funnel, and nitrogen inlet

- Dry ice/acetone bath

2. Procedure:

- Add anhydrous DCM and DMSO (2.2 eq) to the reaction flask under a nitrogen atmosphere.

- Cool the solution to between -50 °C and -60 °C using a dry ice/acetone bath.

- Slowly add TFAA (1.1 eq) to the cold DMSO solution while maintaining the temperature below -50 °C. Stir for 10 minutes.

- Add a solution of the secondary alcohol (1.0 eq) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature does not rise above -50 °C. Stir for 30 minutes.

- Slowly add anhydrous TEA (5.0 eq) to the reaction mixture.

- After 15 minutes, remove the cooling bath and allow the mixture to warm to room temperature.

- Add water to quench the reaction and transfer the mixture to a separatory funnel.

- Separate the layers and extract the aqueous phase with DCM.

- Combine the organic layers, wash with dilute HCl, then with saturated NaHCO₃, and finally with brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone.

- Purify as necessary via chromatography or distillation.

Safety and Handling

Trifluoroacetic anhydride is a hazardous chemical that requires careful handling.[5]

-

Corrosivity: It causes severe chemical burns to the skin, eyes, and respiratory tract.[6][7] Direct contact must be avoided.

-

Reactivity: It reacts violently with water, alcohols, and strong bases.[5][21] All reactions must be conducted under anhydrous conditions.

-

Inhalation Toxicity: Vapors are harmful if inhaled, causing respiratory irritation.[12][24]

-

Handling: Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6][12]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.[24]

References

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. quora.com [quora.com]

- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 5. carlroth.com [carlroth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 9. Trifluoroacetic anhydride | C4F6O3 | CID 9845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. spectrabase.com [spectrabase.com]

- 14. Trifluoroacetic anhydride(407-25-0) 13C NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. covachem.com [covachem.com]

- 17. nbinno.com [nbinno.com]

- 18. Page loading... [guidechem.com]

- 19. chemistry-reaction.com [chemistry-reaction.com]

- 20. Swern oxidation - Wikipedia [en.wikipedia.org]

- 21. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 22. nbinno.com [nbinno.com]

- 23. datahorizzonresearch.com [datahorizzonresearch.com]

- 24. fishersci.com [fishersci.com]

The Core Reactivity of Trifluoroacetic Anhydride: A Technical Guide for Researchers

Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful and versatile reagent in organic synthesis, prized for its high reactivity in a range of chemical transformations. This guide provides an in-depth exploration of its core reactivity, tailored for researchers, scientists, and professionals in drug development. TFAA's utility stems from the strong electron-withdrawing nature of its trifluoromethyl groups, which renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.[1][2] This heightened reactivity, in comparison to acetic anhydride, makes it an indispensable tool for acylation, oxidation, and dehydration reactions.[1]

Core Physicochemical Properties

A thorough understanding of TFAA's physical and chemical properties is fundamental to its safe and effective use in the laboratory. It is a colorless, volatile liquid with a sharp, pungent odor.[3][4] TFAA is highly reactive and moisture-sensitive, reacting violently with water to form trifluoroacetic acid.[3][4] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment, and stored under anhydrous conditions.[5][6][7]

| Property | Value | Reference(s) |

| Molecular Formula | C₄F₆O₃ | [3] |

| Molecular Weight | 210.03 g/mol | [3] |

| Boiling Point | 39.5-40 °C | [3][8] |

| Melting Point | -65 °C | [3] |

| Density | 1.487 - 1.511 g/mL at 20°C | [2][3][8] |

| Appearance | Clear, colorless liquid | [3][8] |

| Solubility | Soluble in benzene, dichloromethane, ether, DMF, THF, acetonitrile. Reacts with water. | [9] |

Key Chemical Reactions and Applications

Trifluoroacetic anhydride is a cornerstone reagent in a multitude of organic transformations, primarily driven by its potent acylating power. Its applications span from the synthesis of small molecules and complex natural products to its use as a derivatizing agent in analytical chemistry.

Trifluoroacetylation of Alcohols, Amines, and Phenols

The most prominent application of TFAA is the introduction of the trifluoroacetyl group onto nucleophilic substrates such as alcohols, amines, and phenols.[3][10] This reaction is typically rapid and proceeds under mild conditions.[3] The resulting trifluoroacetylated products often exhibit increased volatility and stability, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[10][11] In synthetic chemistry, the trifluoroacetyl group serves as an effective protecting group for amines and alcohols.[3]

Experimental Protocol: General Procedure for Trifluoroacetylation for GC Analysis

This protocol provides a general guideline for the derivatization of alcohols, amines, or phenols for analytical purposes.[12]

-

Sample Preparation: Dissolve approximately 50 µg of the analyte in 0.5 mL of a suitable solvent (e.g., benzene, dichloromethane).[12]

-

Addition of Base (Optional but Recommended): To scavenge the trifluoroacetic acid byproduct and promote the reaction, add a base such as triethylamine (B128534) (TEA) or trimethylamine (B31210) (TMA).[8][12] For example, add 0.1 mL of a 0.05 M solution of TMA in the reaction solvent.[12]

-

Addition of TFAA: Add 10 µL of trifluoroacetic anhydride to the reaction mixture.[12]

-

Reaction Conditions: Cap the reaction vial and heat at 50°C for 15 minutes.[12] Reaction times and temperatures may need to be optimized depending on the substrate's reactivity.[12]

-

Work-up: After cooling the reaction mixture, add 1 mL of 5% aqueous ammonia (B1221849) to quench any remaining TFAA.[12] Shake the mixture for 5 minutes and allow the layers to separate.[12]

-

Analysis: An aliquot of the organic layer can be directly injected into the GC-MS for analysis.[12]

Logical Relationship: Factors Influencing Trifluoroacetylation

Caption: Logical relationship of factors affecting trifluoroacetylation.

Swern Oxidation and Related Oxidations

TFAA can be used as an activator for dimethyl sulfoxide (B87167) (DMSO) in the Swern oxidation and its variants, providing a method for the mild oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[9][13][14] While oxalyl chloride is more commonly used, TFAA offers an alternative that allows for slightly higher reaction temperatures (up to -30 °C).[15] The reaction proceeds through the formation of a trifluoroacetoxydimethylsulfonium trifluoroacetate (B77799) intermediate.[4][13]

Experimental Workflow: Swern Oxidation using TFAA

Caption: Experimental workflow for a typical Swern oxidation using TFAA.

Signaling Pathway: Mechanism of the Moffatt-Swern Oxidation with TFAA

Caption: Simplified mechanism of the Moffatt-Swern oxidation using TFAA.

Dehydration Reactions

TFAA is an effective dehydrating agent, capable of converting primary amides and oximes to nitriles under mild conditions.[5] This method offers an alternative to harsher reagents like phosphorus pentoxide or thionyl chloride.[16] The reaction is believed to proceed through an O-trifluoroacetylated intermediate.

| Substrate | Product | Reagents | Conditions | Yield (%) | Reference(s) |

| Primary Amide | Nitrile | TFAA, Et₃N | CH₂Cl₂ | 75-96 | [16] |

Experimental Protocol: Dehydration of a Primary Amide to a Nitrile

-

Reactant Setup: Dissolve the primary amide in an anhydrous solvent such as dichloromethane.

-

Addition of Base: Add a suitable base, such as triethylamine or pyridine, to the solution.

-

Addition of TFAA: Slowly add trifluoroacetic anhydride to the reaction mixture at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent.

-

Purification: The crude product can be purified by column chromatography, distillation, or recrystallization.

Activation of Carboxylic Acids

TFAA can activate carboxylic acids towards nucleophilic attack, facilitating the formation of esters and amides. This is particularly useful for esterifications that are sluggish under standard Fischer esterification conditions. The reaction proceeds through the formation of a mixed anhydride, which is more reactive than the parent carboxylic acid.[17]

| Reactants | Product | Catalyst/Activator | Conditions | Reference(s) |

| Carboxylic Acid, Alcohol | Ester | TFAA | Benzene, 30°C, 24 hr | [17] |

| Amino Acid, Ferrocene | Acylferrocene | TFAA, TfOH | - | [18] |

Quantitative Data on TFAA Reactivity

The following tables summarize quantitative data for various reactions involving TFAA, providing a reference for reaction optimization.

Table 1: Trifluoroacetylation of Various Substrates

| Substrate | Product | Conditions | Yield (%) | Reference(s) |

| Alcohols | Trifluoroacetyl Esters | TFA in CDCl₃, 24-72 h | Quantitative | [19] |

| Amines | Trifluoroacetyl Amides | TFAA, aq. conditions | - | [20] |

| Phenols | Trifluoroacetyl Esters | TFAA, base | High | [12][21] |

Table 2: Swern Oxidation of Alcohols using TFAA/DMSO

| Substrate | Product | Conditions | Yield (%) | Reference(s) |

| Primary/Secondary Alcohols | Aldehydes/Ketones | TFAA, DMSO, Et₃N, CH₂Cl₂, < -50°C | High | [4][13] |

Spectroscopic Data of Trifluoroacetylated Compounds

The trifluoroacetyl group imparts characteristic signals in NMR spectroscopy.

-

¹⁹F NMR: The ¹⁹F chemical shift of the trifluoroacetyl group typically appears in the range of -67 to -85 ppm relative to CFCl₃.[22] The exact chemical shift is sensitive to the electronic environment, solvent polarity, and substrate topology.[22][23]

-

¹H NMR: The protons on the carbon adjacent to the trifluoroacetylated oxygen or nitrogen experience a downfield shift due to the electron-withdrawing nature of the CF₃ group.[19]

-

¹³C NMR: Similarly, the carbon atom attached to the trifluoroacetyl group will also be shifted downfield. The carbonyl carbon of the trifluoroacetyl group has a characteristic chemical shift.[24]

Conclusion

Trifluoroacetic anhydride is a highly reactive and versatile reagent with a broad spectrum of applications in modern organic synthesis. Its powerful acylating ability, coupled with its utility in oxidation and dehydration reactions, makes it an invaluable tool for researchers and drug development professionals. A comprehensive understanding of its reactivity, reaction conditions, and safety precautions is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding of TFAA's core reactivity, offering detailed protocols and data to aid in the design and execution of synthetic strategies.

References

- 1. Trifluoroacetic acid-promoted Michael addition–cyclization reactions of vinylogous carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. DMSO/DCC Pfitzner-Moffatt (also TFAA activation) - Wordpress [reagents.acsgcipr.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 10. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 11. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Swern oxidation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 18. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. restek.com [restek.com]

- 22. researchgate.net [researchgate.net]

- 23. dovepress.com [dovepress.com]

- 24. researchgate.net [researchgate.net]

Trifluoroacetic Anhydride: A Comprehensive Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Use of Trifluoroacetic Anhydride (B1165640).

Trifluoroacetic anhydride (TFAA) is a versatile and highly reactive reagent widely employed in organic synthesis, particularly in the pharmaceutical and biotechnology sectors. Its utility as an acylating agent, catalyst, and dehydrating agent is well-established.[1][2] However, its potent reactivity also presents significant safety and health hazards that demand rigorous adherence to safety protocols. This guide provides a comprehensive overview of the safety data for trifluoroacetic anhydride, presenting quantitative data in a structured format, outlining key experimental safety procedures, and visualizing critical safety workflows to ensure its safe handling in a laboratory setting.

Chemical and Physical Properties

Trifluoroacetic anhydride is a colorless, volatile liquid with a sharp, pungent odor.[2][3] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of its corrosive vapors.[4][5] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄F₆O₃ | [1][2][4] |

| Molecular Weight | 210.03 g/mol | [1][4][6][7] |

| Appearance | Colorless liquid | [1][3][4] |

| Odor | Pungent, vinegar-like | [2][3][4][8] |

| Boiling Point | 39.1 - 40 °C | [1][2][3][4][7] |

| Melting Point | -63.5 to -65 °C | [1][2][4][7] |

| Density | 1.487 - 1.511 g/mL at 20°C | [1][2][8] |

| Vapor Pressure | 43.3 kPa at 20°C | [4][9] |

| Water Solubility | Reacts violently (hydrolysis) | [2][3][4][8][9] |

| Solubility in Organic Solvents | Miscible with benzene, dichloromethane, diethyl ether, dimethylformamide, tetrahydrofuran, and acetonitrile. | [1][2] |

Hazard Identification and Classification

Trifluoroacetic anhydride is classified as a hazardous substance and requires careful handling.[8] Its primary hazards include severe skin and eye corrosivity, acute toxicity upon inhalation, and potential reproductive toxicity.[4][6][10] It also reacts violently with water, releasing heat and producing trifluoroacetic acid.[2][3][4][8][9]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The GHS classification for trifluoroacetic anhydride is summarized below.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage. | [6][10] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | [6][10] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. | [6][10] |

| Reproductive Toxicity | 2 | H361d: Suspected of damaging the unborn child. | [6][10] |

| Aquatic Hazard (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects. | [6][7][11] |

Toxicological Information

| Test | Species | Dose | Result | Source(s) |

| Draize test, eye | Rabbit | 5 mg/24H | Severe | [3] |

| Draize test, skin | Rabbit | 750 µg/24H | Severe | [3] |

Experimental Protocol: Draize Test

The Draize test is an acute toxicity test designed to assess the irritation potential of a substance on the skin or eyes of a conscious animal, typically a rabbit.[13] Although its use is declining due to ethical concerns, it has been historically used to evaluate the safety of many chemicals.[13][14]

General Methodology:

-

A small, measured amount of the test substance (e.g., 0.5 mL of a liquid or 0.5 g of a solid) is applied to the eye or a shaved patch of skin of a restrained animal.[13]

-

The area of application is observed for a set period, often up to 14 days.[13]

-

Observations are scored based on the severity of redness, swelling, discharge, ulceration, and other signs of irritation or damage.[13][15]

-

For eye tests, the cornea, iris, and conjunctiva are examined for damage.[15][16]

It is important to note that specific protocols can vary, and modern refinements often involve the use of anesthetics and smaller doses to minimize animal distress.[13][14]

Safety Workflows and Logical Relationships

To ensure the safe handling of trifluoroacetic anhydride, a clear understanding of safety workflows is essential. The following diagrams, generated using Graphviz, illustrate key decision-making processes for personal protective equipment selection, first aid response, and spill management.

Caption: Personal Protective Equipment (PPE) selection workflow for handling trifluoroacetic anhydride.

Caption: First aid procedures for different routes of exposure to trifluoroacetic anhydride.

Caption: Step-by-step workflow for the safe management of a trifluoroacetic anhydride spill.

Handling and Storage

Proper handling and storage procedures are paramount to mitigating the risks associated with trifluoroacetic anhydride.

Handling:

-

Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[3][4][5]

-

Prevent contact with water and other incompatible materials.[3][4][8][9] A violent reaction can occur.[2][3][4][8][9]

-

Ground and bond containers when transferring material to prevent static discharge.[12]

-

Use only non-sparking tools.[12]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]

-

Keep containers tightly closed to prevent moisture contamination and hydrolysis.[4][5]

-

Store in a corrosive-resistant cabinet.

-

Avoid contact with metals, strong oxidizing agents, strong acids, strong bases, and alcohols.[3][4][5][9]

First Aid and Firefighting Measures

In the event of an exposure or fire, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]

-

Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with trifluoroacetic anhydride.[4][5]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen fluoride, carbon monoxide, and carbon dioxide.[4][5][8][9] Containers may rupture violently if heated.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][5][9]

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination:

-

Evacuate: Immediately evacuate all personnel from the spill area.[4]

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.[4]

-

Personal Protection: Don appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and eye protection.[4]

-

Containment: Contain the spill using an inert, dry absorbent material such as sand, earth, or vermiculite.[5][8][9]

-

Cleanup: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[4][5][9] Do not use water to clean up the spill.[4]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water if appropriate for the surface.

Conclusion

Trifluoroacetic anhydride is an indispensable reagent in modern chemical research and development. However, its significant hazards necessitate a thorough understanding and strict implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely harness the synthetic power of this compound while minimizing risks to themselves, their colleagues, and the environment. Continuous safety training and a vigilant approach to laboratory practice are essential for maintaining a safe working environment.

References

- 1. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Trifluoroacetic anhydride | C4F6O3 | CID 9845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. thieme-connect.com [thieme-connect.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Draize test - Wikipedia [en.wikipedia.org]

- 14. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Trifluoroacetic Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful and versatile reagent in organic synthesis, prized for its high reactivity and its ability to introduce the trifluoroacetyl group. This guide provides an in-depth overview of its chemical and physical properties, synthesis, key applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties of Trifluoroacetic Anhydride

Trifluoroacetic anhydride, with the chemical formula C₄F₆O₃, is the anhydride of trifluoroacetic acid.[1] It is a colorless, volatile liquid with a sharp, pungent odor.[2] The presence of the highly electronegative fluorine atoms makes it a significantly more reactive acylating agent than its analogue, acetic anhydride.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of trifluoroacetic anhydride are summarized in the tables below for easy reference.

| Identifier | Value |

| Molecular Formula | C₄F₆O₃[4] |

| Molecular Weight | 210.03 g/mol [4] |

| CAS Number | 407-25-0[4] |

| IUPAC Name | (2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate[4] |

| Physical Property | Value |

| Appearance | Colorless liquid[5] |

| Boiling Point | 39.5-40 °C[5][6] |

| Melting Point | -65 °C[1] |

| Density | 1.511 g/mL at 20 °C[1] |

| Solubility | Soluble in many organic solvents such as benzene, dichloromethane (B109758), ether, DMF, THF, and acetonitrile. It reacts violently with water.[1] |

| Spectroscopic Data | Description |

| ¹³C NMR | Signals are observed for the carbonyl carbon and the trifluoromethyl carbon. |

| ¹⁹F NMR | A single peak is characteristic of the trifluoromethyl groups. |

| IR Spectroscopy | Strong absorption bands are present for the C=O and C-F bonds. |

Synthesis of Trifluoroacetic Anhydride

Historically, trifluoroacetic anhydride was prepared by the dehydration of trifluoroacetic acid using phosphorus pentoxide.[1] An alternative laboratory and industrial-scale synthesis involves the reaction of trifluoroacetic acid with dichloroacetyl chloride.[1][7]

Key Applications in Organic Synthesis